molecular formula C14H15ClN2OS B2482784 {6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether CAS No. 338747-83-4

{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether

Cat. No. B2482784
CAS RN: 338747-83-4
M. Wt: 294.8
InChI Key: AWITWNZEMGCJNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various strategies, including regioselective synthesis and cyclocondensation reactions under different conditions. A study on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones showcases the versatility of pyrimidine chemistry, highlighting the potential for synthesizing compounds with similar backbones to "{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether" (Dos Santos et al., 2015).

Molecular Structure Analysis

Structural analysis of related pyrimidine compounds reveals intricate details about their molecular geometry, vibrational wave numbers, and conformational stability. One study involving spectroscopic investigations of a chemotherapeutic pyrimidine derivative offers insights into its equilibrium geometry, vibrational frequencies, and molecular docking results, suggesting inhibitory activity against specific targets (Alzoman et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrimidine derivatives can be explored through their interaction with various reagents and conditions. For instance, the synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile provide valuable data on the reactivity of similar sulfanyl substituted pyrimidines, showcasing the formation of novel structures upon reaction with different alkylants (Briel et al., 2002).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and phase behavior, are crucial for their application in various domains. The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, shed light on their solid-state characteristics and potential for forming stable crystalline materials suitable for further application (Subasri et al., 2016).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity, stability, and interaction with biological targets, is fundamental for understanding the potential applications of pyrimidine derivatives. The identification of novel cyclooxygenase-2 inhibitors based on the pyrimidine scaffold highlights the chemical versatility and potential therapeutic applications of these compounds (Swarbrick et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, including a compound similar to {6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether. These compounds displayed distinct features in their hydrogen-bond interactions, offering insights into their structures and behavior (Stolarczyk et al., 2018).

Potential Applications in Chemotherapy

  • Spectroscopic investigations of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, suggested its potential as a chemotherapeutic agent. The molecular docking results indicated possible inhibitory activity against GPb, positioning it as a potential anti-diabetic compound (Alzoman et al., 2015).

Heterocyclic Systems in Pharmacology

  • A study on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives highlighted the wide range of biological activities of pyrimidine nucleus systems. These activities include antimicrobial, antiviral, anticancer, antidepressive, and anti-inflammatory effects, among others (Bassyouni & Fathalla, 2013).

Novel Sulfanyl Pyrimidines

  • The preparation and reactions of various 2-arenecarbonylmethylthiopyrimidines were explored, providing valuable insights into the chemistry of pyrimidinethiols and their potential applications (Hurst et al., 1988).

Innovative Polymer Syntheses

  • Research into the alkylation of aromatic poly(pyridine ethers) and their application as membranes revealed the potential for these compounds in industrial applications, such as gas separation processes (Kricheldorf et al., 1992).

Safety and Hazards

The compound is classified under the GHS07 and GHS09 hazard pictograms . The hazard statements include H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P273 (avoid release to the environment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-10-16-13(8-18-2)7-14(17-10)19-9-11-3-5-12(15)6-4-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWITWNZEMGCJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC2=CC=C(C=C2)Cl)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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